3-Benzyloxy-trans-beta-nitrostyrene
Overview
Description
3-Benzyloxy-trans-beta-nitrostyrene: is an organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol . It is a derivative of beta-nitrostyrene, characterized by the presence of a benzyloxy group attached to the aromatic ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
It is structurally similar to beta-nitrostyrene , which is used in the synthesis of indigo dye and slimicides .
Mode of Action
Beta-nitrostyrene, a structurally similar compound, is known to undergo reactions such as treatment with bromine followed by partial dehydrohalogenation to produce bromo-nitrostyrene, and treatment with ozone to produce 2-nitrobenzaldehyde .
Biochemical Pathways
Beta-nitrostyrene is known to be a precursor in the synthesis of various compounds, including indigo dye and slimicides .
Biochemical Analysis
Biochemical Properties
3-Benzyloxy-trans-beta-nitrostyrene plays a significant role in biochemical reactions, particularly as an inhibitor of protein tyrosine phosphatases (PTPs) . PTPs are enzymes that catalyze the hydrolysis of phosphotyrosyl proteins to produce tyrosyl proteins and inorganic phosphate. By inhibiting PTPs, this compound can modulate various signaling pathways within cells. Additionally, it interacts with other biomolecules such as proteins and enzymes, affecting their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PTPs by this compound can lead to altered phosphorylation states of proteins, impacting downstream signaling events . This compound can also affect gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of PTPs by binding to their active sites, preventing the dephosphorylation of phosphotyrosyl proteins . This inhibition can lead to the accumulation of phosphorylated proteins, which can alter cellular signaling pathways and gene expression. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit PTPs and modulate cellular signaling pathways without causing significant toxicity . At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and altered metabolic processes. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . For example, the inhibition of PTPs by this compound can lead to altered phosphorylation states of metabolic enzymes, impacting their activity and the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function . For instance, the binding of this compound to transporters can facilitate its uptake into cells, while its interaction with binding proteins can modulate its distribution within cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can interact with target proteins and modulate cellular processes. The precise localization of the compound can influence its efficacy in biochemical assays and its overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Henry Reaction: One common method for synthesizing 3-Benzyloxy-trans-beta-nitrostyrene involves the Henry reaction, where benzaldehyde reacts with nitromethane in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, resulting in the formation of the nitrostyrene derivative .
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Nitration of Styrene: Another method involves the direct nitration of styrene using nitric oxide. This method is less commonly used due to the harsh reaction conditions required .
Industrial Production Methods:
Industrial production of this compound often relies on the Henry reaction due to its simplicity and efficiency. The reaction is scalable and can be carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation: 3-Benzyloxy-trans-beta-nitrostyrene can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide .
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Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminium hydride or hydrogen in the presence of a palladium catalyst .
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Substitution: It can participate in substitution reactions, where the nitro group is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminium hydride, hydrogen with palladium catalyst.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Various oxidation products depending on the oxidizing agent used.
Reduction: Corresponding amine derivatives.
Substitution: Substituted nitrostyrene derivatives.
Scientific Research Applications
Chemistry:
3-Benzyloxy-trans-beta-nitrostyrene is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the synthesis of substituted phenethylamines and amphetamines, which are important in medicinal chemistry .
Biology:
In biological research, this compound is used to study the effects of nitroalkenes on cellular processes. It serves as a model compound for investigating the biological activity of nitroalkenes and their potential therapeutic applications .
Medicine:
Its derivatives are being explored for their pharmacological properties and potential as therapeutic agents .
Industry:
In the industrial sector, this compound is used in the production of dyes and pigments. It is also employed in the synthesis of specialty chemicals and advanced materials .
Comparison with Similar Compounds
Beta-Nitrostyrene: A simpler analog without the benzyloxy group.
2-Benzyloxy-trans-beta-nitrostyrene: Another derivative with a different substitution pattern on the aromatic ring.
Uniqueness:
3-Benzyloxy-trans-beta-nitrostyrene is unique due to the presence of the benzyloxy group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. This structural feature also imparts distinct biological activity, making it a compound of interest in medicinal chemistry and biological research .
Properties
IUPAC Name |
1-[(E)-2-nitroethenyl]-3-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBMDILDMJAPDU-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24550-32-1 | |
Record name | 3-Benzyloxy-trans-beta-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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